N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-4-26-20-9-8-19(21-22-20)16-6-5-7-17(13-16)23-27(24,25)18-11-14(2)10-15(3)12-18/h5-13,23H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDBIYZSHQLFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring and the subsequent attachment of the phenyl and sulfonamide groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the ethoxy and sulfonamide groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Structural and Functional Insights:
Electron-withdrawing groups (e.g., Cl, nitro): Increase acidity of the sulfonamide NH, which may influence hydrogen-bonding interactions with biological targets. The nitro-substituted analog () exhibits markedly different electronic properties .
Heterocyclic Core Variations :
- The triazine-containing compound () diverges significantly, incorporating a chloro-substituted triazine ring and a pyridin-2-yl group. This structure may target different enzymes (e.g., kinases) compared to pyridazine-based sulfonamides .
Availability and Practical Considerations :
- Analogs like G619-0188 and G619-0247 are available in milligram quantities, suggesting their use as reference standards in biological assays .
However, direct evidence is lacking.
Notes
Data Limitations : The provided evidence lacks explicit biological or pharmacokinetic data for the target compound, necessitating caution in extrapolating functional insights.
Structural Diversity : Analogs vary widely in substituents and heterocycles, underscoring the need for targeted assays to evaluate specific bioactivities.
Synthetic Accessibility : High-yield synthesis (e.g., 86.3% for compound 9) suggests feasibility for scaling production of related derivatives .
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data in a structured manner.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.47 g/mol. The compound features a sulfonamide group, which is known for its diverse pharmacological properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.47 g/mol |
| Functional Groups | Sulfonamide, Ethoxy, Pyridazine |
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. A study demonstrated that derivatives of sulfonamides showed significant inhibitory effects against various bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli was evaluated using standard agar diffusion methods.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported a dose-dependent reduction in cell viability in human breast cancer cells treated with this compound.
Case Study: Breast Cancer Cell Lines
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 50 |
| 50 | 30 |
Enzyme Inhibition
This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been evaluated for its ability to inhibit carbonic anhydrase and other related enzymes, which are crucial in various physiological processes.
Enzyme Inhibition Data
| Enzyme Type | Inhibition (%) at 50 µM |
|---|---|
| Carbonic Anhydrase | 70% |
| Aldose Reductase | 55% |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzyme Activity : By binding to active sites on enzymes, it prevents substrate interaction.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
- Disruption of Bacterial Cell Walls : Its antimicrobial effects may arise from interference with bacterial cell wall synthesis.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide, and how can reaction conditions be optimized?
Answer: The synthesis of sulfonamide derivatives typically involves multi-step reactions:
Coupling Reactions : Aromatic nucleophilic substitution or Suzuki-Miyaura coupling to attach the pyridazine moiety to the phenyl ring.
Sulfonamide Formation : Reacting the intermediate amine with a sulfonyl chloride under basic conditions (e.g., pyridine or DMAP) .
Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) followed by recrystallization (e.g., acetonitrile/water) .
Q. Optimization Tips :
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Catalysts : Use Pd catalysts for coupling steps (e.g., Pd(PPh₃)₄) to enhance yield .
- Purity Validation : Confirm via HPLC (>95%) and NMR .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination (if crystals are obtainable) .
- HPLC : Monitor purity (>95%) using C18 columns and UV detection (λ = 254 nm) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Answer:
- Accelerated Stability Studies :
- Temperature : Store at 4°C (short-term), -20°C (long-term), and test degradation via HPLC over 1–6 months.
- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and monitor photodegradation .
- Humidity : Use desiccators with silica gel to assess hygroscopicity.
- Degradation Products : Identify via LC-MS/MS and compare with synthetic standards .
Advanced Research Questions
Q. What in vitro and in vivo models are appropriate for evaluating biological activity?
Answer:
- In Vitro :
- Cancer Cell Lines : Prostate (PC-3, LNCaP) or lymphoma (TMD8) cells for apoptosis assays (e.g., Annexin V/PI staining) .
- Kinase Inhibition : BTK enzymatic assays (IC₅₀ determination) using ADP-Glo™ kits .
- In Vivo :
- Xenograft Models : Subcutaneous tumor implantation in immunodeficient mice (e.g., TMD8 lymphoma) with daily oral dosing (10–50 mg/kg) .
- Pharmacodynamic Markers : Monitor phospho-BTK levels in plasma via ELISA .
Q. How can contradictory data in biological activity studies be resolved?
Answer:
- Orthogonal Assays : Cross-validate kinase inhibition (e.g., BTK IC₅₀) with cellular assays (e.g., TMD8 proliferation) .
- Dose-Response Curves : Ensure linearity (R² > 0.95) across 3–5 log concentrations.
- Control Experiments : Compare with known inhibitors (e.g., ibrutinib) and validate cell line authenticity via STR profiling .
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p < 0.05) .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for derivatives?
Answer:
-
Systematic Substituent Variation :
Derivative Type Modification Biological Impact Pyridazine Ring Ethoxy → methoxy Solubility vs. potency trade-off Sulfonamide Group Methyl → trifluoromethyl Enhanced metabolic stability Phenyl Substituents Dimethyl → halogen Improved target binding -
Computational Docking : Use AutoDock Vina to model interactions with BTK (PDB: 6Q0) and validate with MD simulations .
-
In Vitro Screening : Test analogs in kinase panels (≥35 kinases) to assess selectivity .
Q. What computational approaches are recommended for predicting binding modes and off-target effects?
Answer:
- Molecular Docking : Align with BTK’s ATP-binding pocket (e.g., PyMOL, Schrödinger Suite) using co-crystal structures (PDB: 6Q0) .
- Pharmacophore Modeling : Identify critical H-bond donors/acceptors (e.g., sulfonamide oxygen) .
- Off-Target Prediction : Use SwissTargetPrediction or SEA servers to rank potential targets by similarity .
Q. How can pharmacokinetic (PK) properties be optimized for in vivo studies?
Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., morpholine) to reduce logP (<3) .
- Metabolic Stability : Incubate with liver microsomes (human/mouse) and monitor half-life (t₁/₂ > 60 mins) .
- Bioavailability : Formulate with PEG-400 or cyclodextrin for oral administration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
